Cas no 1212180-27-2 (a-Me-Phe(2-Br)-OH·H2O)

a-Me-Phe(2-Br)-OH·H2O 化学的及び物理的性質
名前と識別子
-
- (S)-a-Methyl-2-bromophenylalanine
- (S)-N-Methyl 2-bromophenylalaine
- (S)-Α-METHYL-2-BROMOPHENYLALANINE·H2O
- 2-Bromo-α-methyl-L-phenylalanine
- H-alpha-Me-L-Phe(2-Br)-OH
- a-Me-Phe(2-Br)-OH·H2O
-
- MDL: MFCD30534319
- インチ: InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
- InChIKey: CEQZLKYRAINNIW-JTQLQIEISA-N
- ほほえんだ: C([C@@](N)(CC=1C(=CC=CC1)Br)C)(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(3.1 g/l)(25ºC)、
a-Me-Phe(2-Br)-OH·H2O 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1047953-250mg |
-Me-Phe(2-Br)-OHH2O |
1212180-27-2 | 95% | 250mg |
$545 | 2023-09-04 | |
Alichem | A019109111-1g |
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |
1212180-27-2 | 95% | 1g |
$666.60 | 2023-09-04 | |
Chemenu | CM293980-1g |
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |
1212180-27-2 | 95% | 1g |
$617 | 2021-06-09 | |
TRC | A245645-25mg |
a-Me-Phe(2-Br)-OH·H2O |
1212180-27-2 | 25mg |
$ 180.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513161-250mg |
(S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
1212180-27-2 | 98% | 250mg |
¥2015.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0994411-5g |
(S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
1212180-27-2 | 95% | 5g |
$2100 | 2025-02-28 | |
Key Organics Ltd | AS-60278-1G |
(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
1212180-27-2 | >95% | 1g |
£700.00 | 2025-02-08 | |
TRC | A245645-100mg |
a-Me-Phe(2-Br)-OH·H2O |
1212180-27-2 | 100mg |
$ 465.00 | 2022-06-08 | ||
Ambeed | A488969-1g |
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |
1212180-27-2 | 95+% | 1g |
$804.0 | 2024-04-25 | |
A2B Chem LLC | AE42722-250mg |
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |
1212180-27-2 | 95% | 250mg |
$303.00 | 2024-04-20 |
a-Me-Phe(2-Br)-OH·H2O 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
a-Me-Phe(2-Br)-OH·H2Oに関する追加情報
Professional Introduction to Compound with CAS No. 1212180-27-2 and Product Name: a-Me-Phe(2-Br)-OH·H2O
The compound with the CAS number 1212180-27-2 and the product name a-Me-Phe(2-Br)-OH·H2O represents a significant advancement in the field of pharmaceutical chemistry. This compound, chemically known as N-(α-methylphenyl)-2-bromo-3-hydroxypropanamide monohydrate, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both bromine and hydroxyl functional groups in its molecular structure makes it a versatile intermediate for the synthesis of various bioactive molecules.
Recent studies have highlighted the importance of a-Me-Phe(2-Br)-OH·H2O in the development of novel therapeutic agents. Its molecular framework, characterized by a rigid aromatic ring and a flexible aliphatic side chain, allows for selective interactions with biological targets. This has led to its exploration as a precursor in the synthesis of peptide mimetics and small-molecule drugs targeting neurological disorders. The hydroxyl group, in particular, serves as a critical site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
One of the most compelling aspects of a-Me-Phe(2-Br)-OH·H2O is its role in the development of compounds that modulate neurotransmitter systems. Research has demonstrated that derivatives of this molecule exhibit promising effects on serotonin and dopamine receptors, making them potential candidates for treating conditions such as depression, anxiety, and Parkinson's disease. The bromine substituent further enhances its utility by providing a handle for cross-coupling reactions, which are essential in modern drug synthesis methodologies.
The monohydrate form of a-Me-Phe(2-Br)-OH·H2O contributes to its stability and solubility characteristics, which are crucial for pharmaceutical applications. This form ensures that the compound remains viable under various storage conditions while maintaining its reactivity in synthetic protocols. The ability to handle this compound in aqueous environments also simplifies its integration into larger synthetic schemes, reducing the need for organic solvents and thereby aligning with green chemistry principles.
In addition to its pharmacological potential, a-Me-Phe(2-Br)-OH·H2O has been investigated for its role in material science applications. Its unique molecular architecture allows it to serve as a building block for polymers and coatings that exhibit specific mechanical and thermal properties. These materials are being explored for use in advanced medical devices, where biocompatibility and functionality are paramount.
The synthesis of a-Me-Phe(2-Br)-OH·H2O involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromine atom at the 2-position is particularly critical and is typically achieved through halogenation reactions. These reactions must be carefully optimized to ensure high yields and minimal byproduct formation. The hydroxyl group is then incorporated through hydroxylation or oxidation processes, which further refine the compound's structure for downstream applications.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of a-Me-Phe(2-Br)-OH·H2O. Molecular modeling studies have provided insights into how this compound interacts with biological targets at an atomic level. These insights have guided the design of more effective derivatives by predicting binding affinities and identifying key interaction sites. Such computational approaches are becoming increasingly integral to drug discovery pipelines, offering a cost-effective way to screen large libraries of compounds before experimental validation.
The pharmaceutical industry continues to invest heavily in research related to a-Me-Phe(2-Br)-OH·H2O, recognizing its potential as a versatile scaffold for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are yielding novel derivatives with improved pharmacokinetic profiles and reduced side effects. These collaborations leverage cutting-edge technologies such as high-throughput screening and automated synthesis platforms to accelerate the discovery process.
From a regulatory perspective, the production and use of a-Me-Phe(2-Br)-OH·H2O must adhere to stringent guidelines to ensure safety and efficacy. Good Manufacturing Practices (GMP) are employed throughout its synthesis and purification stages to maintain consistency and quality control. Regulatory agencies closely monitor new derivatives derived from this compound to assess their safety profiles before they can be approved for clinical use.
The environmental impact of synthesizing a-Me-Phe(2-Br)-OH·H2O is another area of growing concern. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being integrated into production processes, ensuring that future iterations of this compound are synthesized in an environmentally responsible manner.
In conclusion, a-Me-Phe(2-Br)-OH·H2O represents a significant advancement in pharmaceutical chemistry with broad applications across multiple disciplines. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents, while its stability and solubility characteristics enhance its practicality in industrial settings. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
1212180-27-2 (a-Me-Phe(2-Br)-OH·H2O) 関連製品
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)
- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)
- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)
- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)
- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)
- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)
- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)
